molecular formula C12H18O2 B13518825 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13518825
M. Wt: 194.27 g/mol
InChI Key: SLEIWVMHCWLPOJ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound with a molecular formula of C12H18O2 It is a derivative of phenylpropanol and features a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 3-methoxybenzaldehyde with isobutyraldehyde in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium borohydride. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, ensuring a high purity product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in ethanol.

    Substitution: NaH in dimethyl sulfoxide (DMSO), KOtBu in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenylpropanol derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol
  • 3-(3-Hydroxyphenyl)-2,2-dimethylpropan-1-ol
  • 3-(3-Methoxyphenyl)-2,2-dimethylpropan-2-ol

Uniqueness

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the meta position enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H18O2/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3/h4-7,13H,8-9H2,1-3H3

InChI Key

SLEIWVMHCWLPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)CO

Origin of Product

United States

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